![molecular formula C20H21N3O2S B2487403 3-[(4-methylphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one CAS No. 689767-41-7](/img/no-structure.png)

3-[(4-methylphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

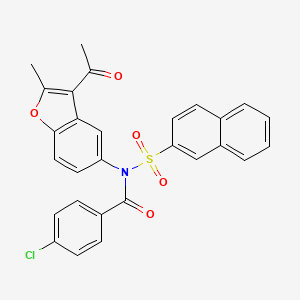

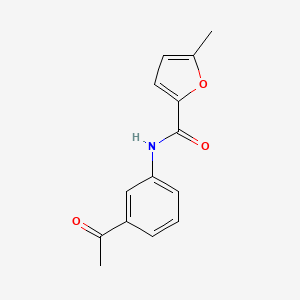

Quinazolinone derivatives are a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities. The compound , 3-[(4-methylphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one, is a derivative of quinazolinone, which has not been explicitly described in the provided papers. However, similar compounds have been synthesized and evaluated for various biological activities, including antiviral, antibacterial, and antihistaminic properties .

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves multi-step reactions, including condensation, functionalization, and cyclization processes. For instance, the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones was achieved using a microwave-assisted technique, which is known for its rapid synthesis capabilities . Another example is the synthesis of 7-morpholino-2-[4-(trifluoromethyl)phenyl]quinazolin-4(3H)-one, which involved the condensation of an intermediate with morpholine . These methods highlight the versatility and adaptability of synthetic routes for quinazolinone derivatives.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is often characterized using spectral analysis, such as Raman spectroscopy, and crystallography. For example, the crystal structure of a new 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one was determined, revealing its monoclinic system and space group . Similarly, the structure of a 2-benzylsulfanyl derivative was resolved, showing an orthorhombic system . These analyses provide detailed insights into the molecular geometry and electronic properties of the compounds.

Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions, including S-arylation, which is a method used to introduce sulfur-containing groups into the molecule . The reactivity of these compounds allows for the synthesis of a wide array of derivatives with potential biological activities. The chemical reactions involved in the synthesis of these compounds are crucial for tailoring their properties for specific biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. For instance, the empirical formula, unit cell parameters, and space group contribute to the understanding of their solid-state properties . The Hirshfeld surface analysis and electrostatic potential surface (ESP) derived from density functional theory (DFT) methods provide insights into the intermolecular interactions and electronic distribution within the molecules . These properties are essential for predicting the behavior of these compounds in biological systems and their potential as therapeutic agents.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(4-methylphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one involves the reaction of 4-methylbenzylamine with 2-chloro-4-morpholin-4-ylquinazoline in the presence of a base to form the intermediate 3-[(4-methylphenyl)methyl]-6-morpholin-4-yl-2-quinazolinethiol. This intermediate is then oxidized to form the final product.", "Starting Materials": [ "4-methylbenzylamine", "2-chloro-4-morpholin-4-ylquinazoline", "base", "oxidizing agent" ], "Reaction": [ "Step 1: 4-methylbenzylamine is reacted with 2-chloro-4-morpholin-4-ylquinazoline in the presence of a base, such as potassium carbonate, to form the intermediate 3-[(4-methylphenyl)methyl]-6-morpholin-4-yl-2-quinazolinethiol.", "Step 2: The intermediate is then oxidized using an oxidizing agent, such as hydrogen peroxide or m-chloroperbenzoic acid, to form the final product, 3-[(4-methylphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one." ] } | |

Número CAS |

689767-41-7 |

Nombre del producto |

3-[(4-methylphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one |

Fórmula molecular |

C20H21N3O2S |

Peso molecular |

367.47 |

Nombre IUPAC |

3-[(4-methylphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C20H21N3O2S/c1-14-2-4-15(5-3-14)13-23-19(24)17-12-16(22-8-10-25-11-9-22)6-7-18(17)21-20(23)26/h2-7,12H,8-11,13H2,1H3,(H,21,26) |

Clave InChI |

AKAMBNJPOIHNIR-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)NC2=S |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2487322.png)

![Isopropyl[3-(2,2,2-trifluoroethoxy)benzyl]amine](/img/structure/B2487324.png)

![4-methyl-N-[2-oxo-3-phenyl-2,3-dihydro-4(1H)-quinazolinyliden]benzenesulfonamide](/img/structure/B2487328.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-6-pyrazol-1-ylpyrazine-2-carboxamide;hydrochloride](/img/structure/B2487336.png)

![[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)methanone](/img/structure/B2487337.png)

![2,7-Bis[(2-pyridylamino)sulfonyl]fluoren-9-one](/img/structure/B2487338.png)

![N-(4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-ylmethyl)but-2-ynamide](/img/structure/B2487342.png)